REACTION_CXSMILES
|
[O:1]1[CH:3]2[CH2:4][CH2:5][C:6](=O)[C:2]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15]>C(O)(=O)C>[C:14]([O:16][CH:4]1[C:3](=[O:1])[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:6][CH2:5]1)(=[O:15])[CH3:13]
|
Name
|
(±)-7-(1,2-epoxy-5-oxocyclopentyl)-heptanoic acid
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1C2(C1CCC2=O)CCCCCCC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The excess acetic acid was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
Recrystallisation
|
Type
|
ADDITION
|
Details
|
from a mixture of water and ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CC=C(C1=O)CCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |